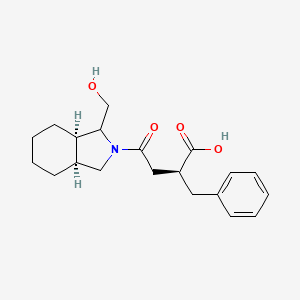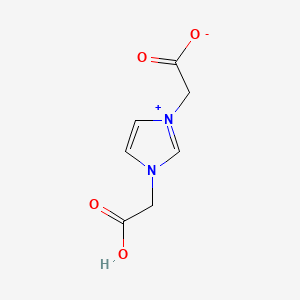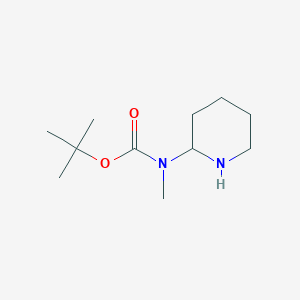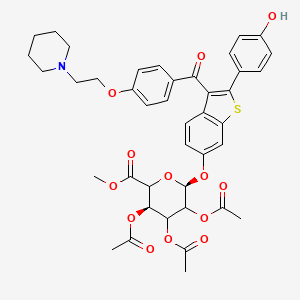
TreprostinilEthylEster
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TreprostinilEthylEster is a synthetic analog of prostacyclin, a compound known for its vasodilatory properties. It is primarily used in the treatment of pulmonary arterial hypertension (PAH), a condition characterized by high blood pressure in the arteries of the lungs. This compound works by dilating the blood vessels, thereby reducing the pressure and improving blood flow.
Preparation Methods
Synthetic Routes and Reaction Conditions: TreprostinilEthylEster is synthesized through a series of chemical reactions starting from (S)-epichlorhydrin. The synthesis involves key steps such as Claisen rearrangement and catalytic Pauson-Khand reactions. These reactions are carried out in a plug flow reactor, which allows for improved yields and selectivity .
Industrial Production Methods: The industrial production of this compound involves the preparation of crystalline forms of Treprostinil monohydrate. The process includes esterification of Treprostinil with alcohols to form dimers or esters. The preparation methods disclosed in patents ensure fewer impurities and are suitable for large-scale operations .
Chemical Reactions Analysis
Types of Reactions: TreprostinilEthylEster undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Often involves halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different pharmaceutical formulations .
Scientific Research Applications
TreprostinilEthylEster has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying prostacyclin analogs and their chemical properties.
Biology: Investigated for its effects on cellular pathways and its potential in treating various cardiovascular diseases.
Medicine: Primarily used in the treatment of pulmonary arterial hypertension.
Industry: Utilized in the production of various pharmaceutical formulations due to its stability and efficacy.
Mechanism of Action
TreprostinilEthylEster exerts its effects by promoting vasodilation of the pulmonary and systemic arterial vascular beds. It inhibits platelet aggregation and reduces pulmonary vascular resistance. The primary molecular targets include prostacyclin receptors, which mediate the vasodilatory and anti-thrombotic effects .
Comparison with Similar Compounds
Epoprostenol: Another prostacyclin analog used in the treatment of PAH. It has a shorter half-life and requires continuous infusion.
Iloprost: A synthetic analog with similar vasodilatory properties but different pharmacokinetics.
Beraprost: An oral prostacyclin analog with a longer half-life compared to Epoprostenol.
Uniqueness: TreprostinilEthylEster is unique due to its stability and multiple routes of administration (subcutaneous, intravenous, inhaled, and oral). It provides more flexibility in treatment options and has a longer half-life compared to Epoprostenol .
Properties
Molecular Formula |
C41H43NO13S |
|---|---|
Molecular Weight |
789.8 g/mol |
IUPAC Name |
methyl (3R,6S)-3,4,5-triacetyloxy-6-[[2-(4-hydroxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylate |
InChI |
InChI=1S/C41H43NO13S/c1-23(43)51-35-36(52-24(2)44)38(53-25(3)45)41(55-37(35)40(48)49-4)54-30-16-17-31-32(22-30)56-39(27-8-12-28(46)13-9-27)33(31)34(47)26-10-14-29(15-11-26)50-21-20-42-18-6-5-7-19-42/h8-17,22,35-38,41,46H,5-7,18-21H2,1-4H3/t35-,36?,37?,38?,41-/m1/s1 |
InChI Key |
YTQUGBSKLJTRQN-WNNHPNHUSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C(C([C@@H](OC1C(=O)OC)OC2=CC3=C(C=C2)C(=C(S3)C4=CC=C(C=C4)O)C(=O)C5=CC=C(C=C5)OCCN6CCCCC6)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC3=C(C=C2)C(=C(S3)C4=CC=C(C=C4)O)C(=O)C5=CC=C(C=C5)OCCN6CCCCC6)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[2-[5-(1-hydroxy-2-methylpropan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate](/img/structure/B13855381.png)

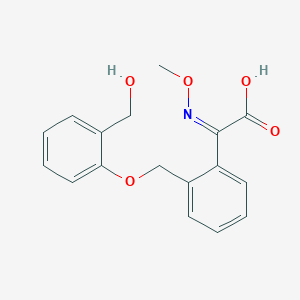
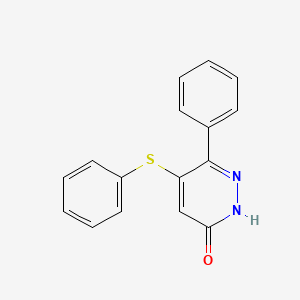
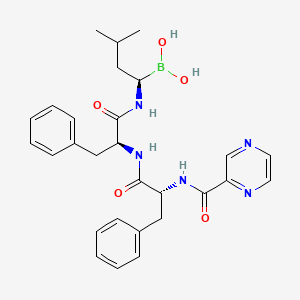
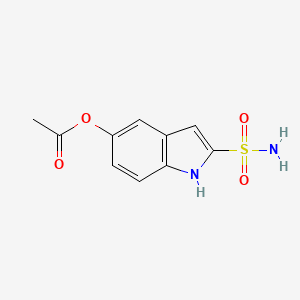
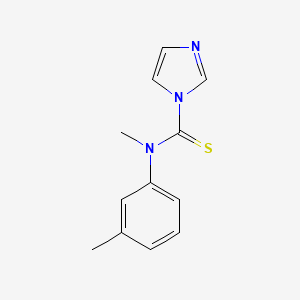
![1-[2-(4-pyridinyl)ethyl]-1H-indole](/img/structure/B13855440.png)
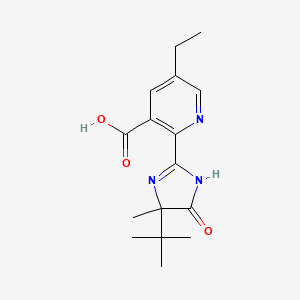
![3-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)-3-oxopropanenitrile](/img/structure/B13855448.png)

